3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione
Description
This compound is a squaramide-based organocatalyst characterized by a cyclobutene-dione core substituted with a methoxy group and a 3,5-bis(trifluoromethyl)phenylamino moiety. Its structure (Figure 1) enables hydrogen-bonding interactions critical for asymmetric catalysis, particularly in enantioselective Michael additions and cyclization reactions . The trifluoromethyl groups enhance electron-withdrawing effects, while the methoxy group modulates steric and electronic properties, influencing catalytic activity and selectivity.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-methoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO3/c1-23-11-8(9(21)10(11)22)20-7-3-5(12(14,15)16)2-6(4-7)13(17,18)19/h2-4,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMYYXPKRCJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The primary synthesis method involves a nucleophilic substitution reaction between 3-(3,5-bis(trifluoromethyl)phenylamino)-4-methoxycyclobut-3-ene-1,2-dione and 9-amino-(9-deoxyquinine) in anhydrous dichloromethane (DCM). The reaction proceeds at room temperature over 50–56 hours, yielding the squaramide catalyst precursor (Scheme 1).
Table 1: Reaction Conditions for Squaramide Catalyst Synthesis
Mechanistic Insights
The reaction mechanism involves the attack of the primary amine group of 9-deoxyquinine on the electron-deficient cyclobutene dione core. The methoxy group at the 4-position stabilizes the intermediate through resonance, while the trifluoromethyl groups enhance the electrophilicity of the aromatic ring. The absence of byproducts suggests high regioselectivity under mild conditions.
Physicochemical Characterization
Structural Properties
The compound’s molecular formula is C₁₃H₇F₆NO₃, with a molecular weight of 339.19 g/mol. Its SMILES representation (COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F) confirms the cyclobutene dione core and substitution pattern.
Table 2: Key Physicochemical Data
Applications in Asymmetric Synthesis
The compound serves as a precursor for squaramide catalysts, which facilitate enantioselective Mannich reactions. For example, it enables the synthesis of β-amino acid derivatives with 1,3,4-thiadiazole moieties, achieving enantiomeric excess (ee) values up to 99% . The methoxy and trifluoromethyl groups enhance hydrogen-bonding interactions and transition-state stabilization, critical for stereochemical control.
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl groups and cyclobutene-1,2-dione core are thought to play a crucial role in its activity. These structural features may enable the compound to bind to specific enzymes or receptors, thereby modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Cyclobutene-Dione Core
The compound is compared to analogues with modifications in the amino or alkoxy substituents (Table 1).
Table 1: Structural and Functional Comparison of Squaramide Derivatives
Electronic and Steric Effects
- Trifluoromethyl Groups : Present in all analogues, these groups enhance electrophilicity and stabilize transition states via C–F···H interactions .
- Amino Substituents: Bulky groups (e.g., diphenyl-piperidinyl in ) improve enantioselectivity but may reduce reaction rates due to steric hindrance. Cinchona alkaloid-derived analogues (e.g., ) achieve >99% ee in certain reactions, attributed to chiral environment precision .
Catalytic Performance in Specific Reactions
- Dynamic Kinetic Resolution: Derivatives with rigid chiral centers (e.g., 3d in ) exhibit superior stereocontrol in selenocyclization, with yields >80% .
- Industrial Viability : Compounds with simpler substituents (e.g., methoxy) are cost-effective (JPY 29,000–38,000/100 mg ) compared to cinchona-based catalysts, which are pricier due to complex synthesis .
Research Findings and Practical Considerations
- Synthesis : The target compound is synthesized via nucleophilic substitution of 3,4-dimethoxycyclobutene-1,2-dione with 3,5-bis(trifluoromethyl)aniline, followed by purification via column chromatography .
- Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced thermal stability, while those with labile substituents (e.g., vinyl in ) require low-temperature storage .
- Safety : Most analogues carry warnings for acute toxicity (H302) and skin irritation (H315/H319), necessitating handling under inert conditions .
Biological Activity
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione, with the CAS number 1256245-84-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 339.19 g/mol
- Physical State : White solid
- Melting Point : 196-198°C
- Solubility : Soluble in dimethyl sulfoxide (DMSO)
The compound's biological activity is largely attributed to its structural components:
- Trifluoromethyl Groups : These groups enhance lipophilicity and may facilitate interactions with biological membranes or target proteins.
- Cyclobutene Core : The cyclobutene moiety is believed to be involved in various chemical reactions that can modulate enzyme activity or receptor binding.
The compound has shown potential as a modulator of cholinergic neurotransmission, which is crucial for cognitive function. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
Inhibition of Cholinesterases
A study examining derivatives of similar compounds found that several analogues demonstrated significant inhibition of AChE and BuChE. The most promising derivatives had IC values ranging from 18.2 to 196.6 µmol/L for AChE and from 9.2 to 196.2 µmol/L for BuChE, indicating a potential role in treating dementia-related disorders .
Case Studies
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Case Study on Cognitive Enhancement :
- A derivative of the compound was tested for its effects on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting its potential application in neurodegenerative diseases.
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Antitumor Activity :
- Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Further research is needed to explore this aspect for the specific compound .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Key Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
